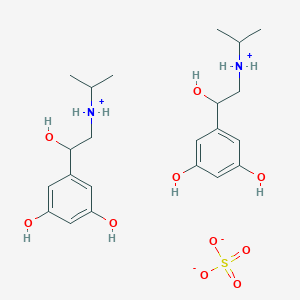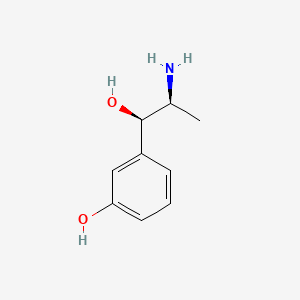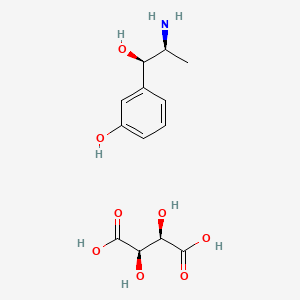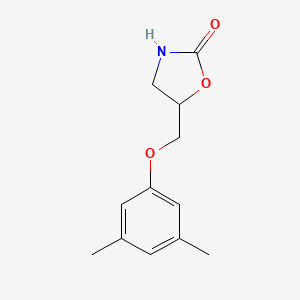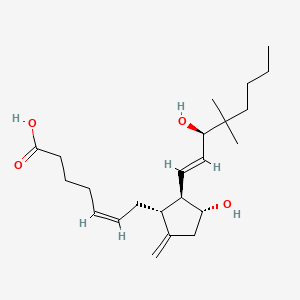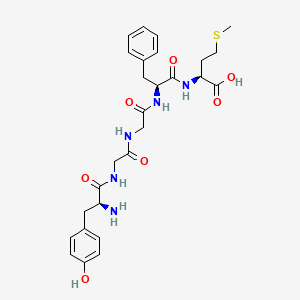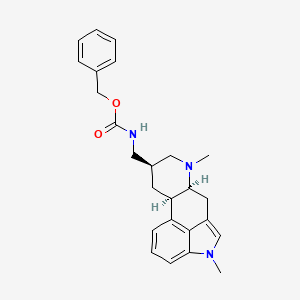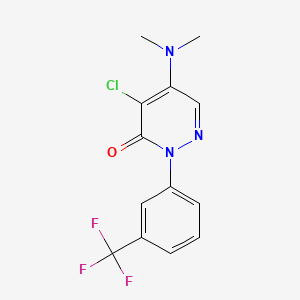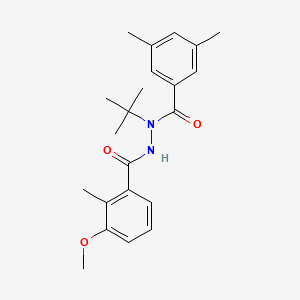
Methoxyfenozide
Overview
Description
Methoxyfenozide is a broad-spectrum insecticide . It is also known as RH 2485 . It is used to control various insects including moths and butterflies . It has a low aqueous solubility and a low volatility . Based on its chemical properties, there is a high risk of leaching to groundwater and under some conditions, it may be persistent in soil systems .
Synthesis Analysis
A simple, effective, and sensitive method has been developed for the quantitative analysis of this compound in water and soil when kept under laboratory conditions . The content of this compound in water and soil was analyzed by first purifying the compound through liquid-liquid extraction and partitioning followed by florisil gel filtration .
Molecular Structure Analysis
This compound has a molecular formula of C22H28N2O3 . It has an average mass of 368.469 Da and a monoisotopic mass of 368.209991 Da . The this compound molecule contains a total of 56 bonds. There are 28 non-H bond(s), 14 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 N hydrazine(s), and 1 ether(s) (aromatic) .
Chemical Reactions Analysis
This compound resistance was completely recessive, polyfactorial, and autosomal . The synergism of this compound toxicity in the resistant population for PBO (SR=95×), DEF (SR=51×) and DEM (SR=45×), suggested monooxygenases, esterases, and glutathione S-transferases as resistance mechanisms .
Physical And Chemical Properties Analysis
This compound is a solid, white powder . It has a melting point of 203.8 – 206.4 C and decomposes at > 240 C . It has a solubility in water of 3.3 ppm (g/L at) .
Scientific Research Applications
Impact on Honey Bee Health
Methoxyfenozide, an insect growth regulator (IGR) used in agriculture, has significant effects on honey bee colony behavior and health. Research by Meikle et al. (2019) found that exposure to this pesticide over 9 weeks affected honey bee colony flight activity and thermoregulation. Notably, colonies fed with pollen patty containing this compound showed reduced weight loss due to forager departure and higher temperature variability during winter.
Insecticidal Efficacy and Safety
This compound exhibits high insecticidal efficacy against various caterpillar pests and is considered safe for non-target organisms. Carlson et al. (2001) highlighted its effectiveness against several lepidopteran pests while maintaining a good safety margin for beneficial insects.
Resistance Development in Pests
The development of resistance to this compound in pests like Musca domestica (house fly) has been studied by Shah et al. (2015). Continuous selection pressure led to a significant increase in resistance, suggesting that careful management is necessary to mitigate resistance development.
Effects on Mosquito Reproduction
Research by Hamaidia and Soltani (2020) demonstrated that this compound negatively affects the reproductive potential of medically important mosquito vectors, indicating its potential in mosquito management.
Biochemical Mechanisms of Resistance in Lepidoptera
Mosallanejad and Smagghe (2009) found that resistance to this compound in the cotton leafworm involves monooxygenase (MO) activity. Understanding these mechanisms is crucial for developing strategies to counteract resistance.
Impact on Oocyte Growth
Bakli et al. (2016) studied this compound's effects on the oocyte growth of Ephestia kuehniella, revealing alterations in ovarian morphology, highlighting its impact on insect reproduction.
Interference with Mosquito Growth and Development
Hamaidia and Soltani (2018) observed that this compound interferes with mosquito growth and development, affecting larval and pupal duration and biochemical contents.
Cell Cycle Arrest in Insect Cells
Giraudo et al. (2011) studied the effects of this compound on the Spodoptera frugiperda Sf9 cell line, revealing its potency in inhibiting cellular proliferation and inducing cell growth arrest.
Resistance Mechanisms in Spodoptera litura
Rehan and Freed (2014) reported on the development of resistance to this compound in Spodoptera litura, providing insights into resistance mechanisms and strategies for managing this issue.
Gene Expression Changes in Drosophila Cells
Mosallanejad et al. (2010) investigated gene expression changes in Drosophila cells resistant to this compound, contributing to the understanding of the molecular action of hormone agonists.
Mechanism of Action
Target of Action
Methoxyfenozide primarily targets the ecdysone receptor (EcR) protein in insects . The EcR protein plays a crucial role in the molting process of insects, a process known as ecdysis .
Mode of Action
This compound acts by strongly binding to the EcR protein, thereby activating it and initiating the molting process . Once this compound binds to the EcR, the insects, specifically caterpillars, stop feeding and produce a new malformed cuticle under the existing one . This leads to their death from starvation .
Biochemical Pathways
This compound disrupts steroid signaling pathways in insects . This disruption leads to an impairment of ovarian maturation and oviposition . This compound transferred by tarsal route in females of Cx. pipiens might play a negative feedback on ecdysteroids titers .
Pharmacokinetics
Orally administered this compound is absorbed rapidly, with 58-77% of the dose being excreted within 24 hours in rats . Excretion occurs mainly via feces, after absorption followed by secretion in bile . On the basis of the quantities of radioactivity excreted in the bile and urine, it can be concluded that approximately 60-70% of an orally administered dose of 10 mg/kg bw was absorbed .
Result of Action
The result of this compound’s action is the death of the insect. After this compound binds to the EcR, caterpillars stop feeding and produce a new malformed cuticle under the existing one, leading to their death from starvation . This compound resistance was completely recessive, polyfactorial and autosomal .
Action Environment
This compound is a broad-spectrum insecticide with a low aqueous solubility and a low volatility . Based on its chemical properties, there is a high risk of leaching to groundwater and under some conditions, it may be persistent in soil systems . Therefore, environmental factors such as soil composition and rainfall can influence the compound’s action, efficacy, and stability .
Safety and Hazards
Future Directions
Methoxyfenozide is highly effective against many species of lepidopterous insects, including navel orangeworm, peach twig borer, leafrollers, loopers, armyworms, and citrus leafminer . It does not disrupt beneficial insects, mites, and pollinators in many crops, such as almonds, grapes, soybeans, tomatoes, and more . This makes it an ideal fit in a resistance management program .
Biochemical Analysis
Biochemical Properties
Methoxyfenozide interacts with the ecdysone receptor complex (EcR:USP) in lepidopteran insects . It functions as a potent agonist, or mimic, of the insect molting hormone, 20-hydroxyecdysone . This interaction induces premature and incomplete molting, resulting in larval mortality .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to be toxic to Spodoptera frugiperda Sf9 cells, causing cell growth arrest in the G1 phase . Additionally, it has been observed to have a negative effect on both monooxygenases and esterases, which is likely the cause of its potentiation effect on the SUS and MS strains .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding with high affinity to the ecdysone receptor complex in lepidopteran insects . This binding mimics the action of the steroid insect molting hormone 20-hydroxyecdysone, inducing premature and incomplete molting .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to dissipate rapidly and does not accumulate in water . It exhibits very high persistence in the aquatic microcosm . The degradation rate was less than 7.0% in the three types of aquatic microcosms at 740 h in the model .
Dosage Effects in Animal Models
The toxicological database for this compound, which consists primarily of toxicity tests conducted using animals, is quite extensive . In interpreting the data, it should be noted that toxicity tests generally use doses that are high compared with likely human exposures .
Metabolic Pathways
This compound undergoes significant metabolic processes. Oxidative metabolism, probably via O-demethylation of the A-ring and hydroxylation of the B-ring of the molecule, is the major metabolic pathway . Subsequently, the products of phase I metabolism serve as substrates for conjugation .
Transport and Distribution
Water plays a key role in the fate of this compound, acting as a sink in the simulated aquatic environment, followed by sediment . Only approximately 2% of this compound entered the organisms . This compound underwent a significant transport process between the water and sediment .
Subcellular Localization
The subcellular localization of this compound is not well-studied. The cellular localization of proteins can regulate various biological processes. For instance, in the case of the protein GIGANTEA in Arabidopsis thaliana, its cellular localization regulates leaf senescence and flowering . Similar studies on this compound could provide valuable insights into its subcellular localization and effects on its activity or function.
Properties
IUPAC Name |
N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-3-methoxy-2-methylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-14-11-15(2)13-17(12-14)21(26)24(22(4,5)6)23-20(25)18-9-8-10-19(27-7)16(18)3/h8-13H,1-7H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAWEPFNJXQPAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3032628 | |
| Record name | Methoxyfenozide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3032628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In DMSO 11, cyclohexanone 9.9, acetone 9 (all in g/100g at 20 °C), In water, 3.3 mg/L at 20 °C | |
| Record name | Methoxyfenozide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7936 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White powder | |
CAS No. |
161050-58-4 | |
| Record name | Methoxyfenozide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161050-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methoxyfenozide [ISO:ANSI:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161050584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methoxyfenozide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3032628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 3-methoxy-2-methyl-, 2-(3,5-dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.252 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHOXYFENOZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62A22651ZX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methoxyfenozide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7936 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
206.2 - 208 °C, MP: 204 - 20.6 °C /Technical/ | |
| Record name | Methoxyfenozide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7936 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Methoxyfenozide belongs to a class of insecticides called non-steroidal ecdysone agonists, also known as molting accelerating compounds (MACs). [, , , , ]. It acts by mimicking the action of 20-hydroxyecdysone (20E), the natural molting hormone in insects [, , , , ]. By binding to ecdysteroid receptors, this compound disrupts the normal molting process, leading to premature molting, growth inhibition, and ultimately death of the target insect [, , ].
ANone: Yes, studies show that this compound can have sublethal effects on insect reproduction, even at low doses. It has been observed to reduce fecundity (number of eggs laid) and fertility (egg hatching success) in several lepidopteran species, including codling moths, leafrollers, and the fall armyworm [, , , ]. This effect is likely due to the disruption of hormonal balance and reproductive processes caused by the compound.
ANone: this compound is a diacylhydrazine compound. Its chemical name is 3-methoxy-2-methylbenzoic acid 2-(3,5-dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide.
ANone: The molecular formula of this compound is C21H26N2O4, and its molecular weight is 370.44 g/mol.
ANone: While specific spectroscopic data was not included in the provided research, techniques like High-Performance Liquid Chromatography (HPLC) coupled with UV absorbance detection and tandem mass spectrometry (HPLC-MS/MS) are commonly used for its identification and quantification [, , , ].
ANone: Studies indicate a negative correlation between temperature and the residual concentration of this compound []. This suggests that higher temperatures accelerate its degradation, leading to lower residue levels. This factor is crucial when considering the persistence and potential environmental impact of the insecticide in different climatic regions.
ANone: this compound is not known for having catalytic properties and is primarily used as an insecticide. Its mode of action doesn't involve catalytic mechanisms.
ANone: While the provided research doesn't delve into specific computational studies, QSAR (Quantitative Structure-Activity Relationship) models can be developed to predict the insecticidal activity of this compound and its analogs based on their molecular structures []. These models can assist in designing new, more potent, and selective ecdysone agonists.
ANone: While specific SAR studies were not detailed, research suggests that even minor structural changes to this compound could potentially impact its binding affinity to ecdysteroid receptors, ultimately influencing its insecticidal activity and selectivity towards different insect species [, ].
ANone: this compound is often formulated as a suspension concentrate (SC) for agricultural use [, , , ]. This formulation helps to improve its stability, dispersibility in water, and application onto plant surfaces, ultimately enhancing its efficacy against target insects.
ANone: While the exact mechanisms are still being studied, research indicates that this compound can be absorbed through ingestion and contact, subsequently distributing within the insect's body, ultimately reaching its target sites, the ecdysteroid receptors [, , , ].
ANone: The provided research primarily focuses on in vivo studies, using various insect species to evaluate the efficacy of this compound. While specific cell-based assays are not discussed, they can be valuable tools to study its mechanism of action at a cellular level.
ANone: Research suggests that insects can develop resistance to this compound through various mechanisms. One primary mechanism involves enhanced metabolic detoxification, primarily mediated by monooxygenase enzymes [, ]. This enzymatic activity can lead to the breakdown and inactivation of this compound, reducing its efficacy.
ANone: These aspects are not directly relevant to this compound as it is an insecticide, not a pharmaceutical drug.
ANone: Several alternative insecticides are available for pest control, each with its own mode of action, spectrum of activity, and potential advantages and disadvantages. Some examples include:
- Spinosad: This natural insecticide derived from a bacterium disrupts the insect's nervous system [, , ].
- Chlorantraniliprole: This insecticide activates ryanodine receptors, leading to muscle paralysis and death in insects [].
- Pymetrozine: This compound disrupts feeding behavior in insects, leading to starvation and death [].
ANone: Responsible management of this compound waste, including unused product and contaminated packaging, is crucial to minimize its environmental footprint. Specific recommendations vary based on local regulations and should be consulted.
ANone: Research on this compound leverages a range of scientific infrastructure and resources, including:
ANone: this compound was first introduced as an insecticide in the mid-1990s, representing a novel class of insect growth regulators (IGRs) []. Its development marked a significant advancement in pest control, offering an alternative to traditional broad-spectrum insecticides with potentially lower environmental impact.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
